molecular formula C22H19ClN2O4 B2617816 ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946248-61-9

ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2617816
CAS No.: 946248-61-9
M. Wt: 410.85
InChI Key: HROJAQZWJXPGIM-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydropyridine ring, which is a common structural motif in many biologically active molecules

Properties

IUPAC Name

ethyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROJAQZWJXPGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a catalyst such as piperidine . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:
The compound features a complex structure characterized by:

  • A dihydropyridine core.
  • An amide functional group.
  • An ethyl benzoate moiety.

This structural complexity contributes to its diverse biological activities.

Medicinal Chemistry

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has been studied for its potential as a therapeutic agent in various diseases:

  • Antimicrobial Activity: Research indicates that similar compounds exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential as an antimicrobial agent.
  • Anticancer Properties: Preliminary studies have shown that derivatives of this compound can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in disease progression:

  • Acetylcholinesterase Inhibition: Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Efficacy

A study conducted on derivatives of this compound revealed promising results in inhibiting bacterial growth. The study utilized a series of tests to assess the MIC against various strains of bacteria, confirming the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis selectively in malignant cells. The mechanism involved the activation of apoptotic pathways while minimizing effects on healthy cells. These findings support further investigation into its use as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces selective cytotoxicity in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Biological Activity

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dihydropyridine core, which is known for various biological activities. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the target compound. For instance, the synthesis may be achieved through the carboxylation of specific precursors, followed by amide formation with ethyl benzoate derivatives .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that derivatives of similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have been tested against Staphylococcus aureus and Escherichia coli, with some showing significant inhibition .

CompoundActivity against Gram-positive BacteriaActivity against Gram-negative Bacteria
Ethyl 4-{...}Moderate to strongWeak to moderate
Related Compound AStrongNon-inhibitory
Related Compound BModerateWeak

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has highlighted that derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. For instance, one study reported IC50 values for AChE inhibition ranging from 1.13 µM to 6.28 µM for different derivatives .

The mechanisms through which this compound exerts its biological effects may involve:

  • Binding Interactions : The compound likely interacts with specific amino acids in target proteins, influencing their activity.
  • Molecular Flexibility : The conformational flexibility of the dihydropyridine core may allow for optimal binding to various targets.

Case Study 1: Antimicrobial Testing

A recent study evaluated a series of related compounds for their antimicrobial efficacy. The results indicated that while some derivatives exhibited strong activity against Bacillus subtilis, others were less effective against Pseudomonas aeruginosa.

Case Study 2: Enzyme Inhibition Profiles

In another investigation, a set of synthesized compounds including ethyl 4-{...} was tested for their inhibitory effects on urease. The findings showed that several compounds had IC50 values significantly lower than standard inhibitors, suggesting potential therapeutic applications in conditions where urease activity is detrimental.

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